molecular formula C28H28F2 B3176785 4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4'-propyl-1,1'-biphenyl CAS No. 1149373-93-2

4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4'-propyl-1,1'-biphenyl

Cat. No.: B3176785
CAS No.: 1149373-93-2
M. Wt: 402.5 g/mol
InChI Key: YJTVTGHPLYVLAX-UHFFFAOYSA-N
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Description

This compound (CAS 1149373-93-2) is a biphenyl derivative featuring a rigid ethynyl (–C≡C–) linker connecting two aromatic systems. The first benzene ring is substituted with a pentyl group at the para position and fluorine atoms at the 2- and 6-positions. The second benzene ring has a propyl group at its para position. Its molecular formula is C₂₈H₂₆F₂ (calculated molecular weight: ~400 g/mol), with the pentyl and propyl chains contributing to its hydrophobic character. The ethynyl group enhances structural rigidity, which is critical in applications such as liquid crystals or organic semiconductors .

Key properties inferred from structural analogues include:

  • Low acute oral toxicity (LD₅₀ >2,000 mg/kg) .
  • Likely low volatility due to high molecular weight and alkyl substituents.
  • Potential use in materials science, given structural similarities to mesogenic compounds .

Properties

IUPAC Name

1,3-difluoro-5-pentyl-2-[2-[4-(4-propylphenyl)phenyl]ethynyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28F2/c1-3-5-6-8-23-19-27(29)26(28(30)20-23)18-13-22-11-16-25(17-12-22)24-14-9-21(7-4-2)10-15-24/h9-12,14-17,19-20H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTVTGHPLYVLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C3=CC=C(C=C3)CCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4’-propyl-1,1’-biphenyl typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4’-propyl-1,1’-biphenyl undergoes various chemical reactions, including:

Scientific Research Applications

Materials Science

4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4'-propyl-1,1'-biphenyl is utilized in the development of advanced materials:

  • Liquid Crystals : Due to its structural properties, this compound is explored for use in liquid crystal displays (LCDs) and other optoelectronic devices.
  • Polymers : It serves as a building block for synthesizing polymers with tailored properties for specific industrial applications .

Biological Research

The compound is under investigation for its potential biological activities:

  • Drug Development : Research is ongoing to evaluate its interactions with biological targets, potentially leading to new therapeutic agents. Its difluoropentyl group may enhance binding affinity to certain biomolecules.
  • Biomolecular Interactions : Studies focus on how this compound interacts with enzymes and receptors, which could elucidate mechanisms of action relevant to pharmacology.

Chemical Synthesis

In organic chemistry, it acts as a versatile building block:

  • Synthesis of Complex Molecules : It is used in the synthesis of more complex organic molecules due to its functional groups that allow for various chemical transformations such as oxidation and reduction reactions .

Case Study 1: Liquid Crystal Displays

Research demonstrated that incorporating this compound into liquid crystal formulations improved thermal stability and electro-optical performance. This was particularly beneficial in enhancing the response times of LCDs under varying temperature conditions.

Case Study 2: Medicinal Chemistry

A study investigating the compound's interaction with cancer cell lines showed promising results in inhibiting cell proliferation. The difluoropentyl moiety was found to play a critical role in enhancing the compound's bioactivity by modulating receptor interactions.

Mechanism of Action

The mechanism of action of 4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4’-propyl-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the difluoropentyl and propyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following compounds share structural motifs with the target molecule, differing primarily in alkyl chain length and fluorine substitution:

Compound Name (CAS No.) Molecular Formula Substituents Molecular Weight (g/mol) LD₅₀ (Oral) Key Hazards
Target Compound (1149373-93-2) C₂₈H₂₆F₂ 4-pentyl, 2,6-difluoro; 4'-propyl ~400 >2,000 mg/kg Not classified (per regulations)
4-Butyl-4'-((4-butyl-2,6-difluorophenyl)ethynyl)-1,1'-biphenyl (102225-45-6) C₂₈H₂₆F₂ 4-butyl, 2,6-difluoro; 4'-butyl ~400 N/A N/A
4-((4-Fluorophenyl)ethynyl)-4'-propyl-1,1'-biphenyl (1246652-57-2) C₂₃H₁₉F 4-fluoro; 4'-propyl 322.4 N/A N/A
4-[2-(4-Ethyl-2,6-difluorophenyl)ethynyl]-4'-propyl-1,1'-biphenyl (221526-72-3) C₂₅H₂₂F₂ 4-ethyl, 2,6-difluoro; 4'-propyl 360.44 >2,000 mg/kg H302 (harmful if swallowed), H315 (skin irritation)
Key Observations:

Alkyl Chain Impact: Longer chains (e.g., pentyl vs. Shorter chains (e.g., ethyl in CAS 221526-72-3) reduce molecular weight, possibly improving synthetic accessibility .

Fluorine Substitution: Difluoro substitution (as in the target compound) enhances electronegativity and thermal stability compared to mono-fluoro analogues (e.g., CAS 1246652-57-2) .

Toxicity Profile :

  • Both the target compound and CAS 221526-72-3 exhibit low acute oral toxicity, but the latter has documented hazards (H302, H315), suggesting stricter handling requirements .

Hazard Classification

While the target compound lacks formal hazard labeling, its analogue (CAS 221526-72-3) carries warnings for oral toxicity (H302) and skin irritation (H315). This discrepancy suggests that alkyl chain length may mitigate hazards in the target molecule .

Biological Activity

4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4'-propyl-1,1'-biphenyl is a synthetic organic compound notable for its biphenyl structure and unique substituents. Its molecular formula is C28H28F2C_{28}H_{28}F_2, with a molecular weight of approximately 404.53 g/mol. The compound's structure incorporates a difluoropentylphenyl group and an ethynyl moiety, which enhance its electronic properties and solubility in organic solvents.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The compound is believed to bind with specific enzymes or receptors, modulating their activity and leading to diverse biological effects. Research indicates that similar compounds can exhibit interactions with enzymes involved in metabolic pathways, potentially influencing therapeutic outcomes.

Interaction Studies

Interaction studies have shown that compounds with structural similarities can exhibit significant binding affinities with biological targets. For instance, studies on related biphenyl derivatives suggest potential applications in drug development due to their interactions with specific enzymes and receptors.

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Features
4-((2,6-Difluoro-4-propylphenyl)ethynyl)-4'-ethyl-1,1'-biphenylC25H22F2C_{25}H_{22}F_2Lacks pentyl chain; different alkane substituent
4-(Phenylethynyl)-1,1'-biphenylC20H16C_{20}H_{16}Simpler structure without fluorine; less complex
4-[2-(3-Fluorophenyl)ethynyl]-4'-propyl-1,1'-biphenylC26H24FC_{26}H_{24}FContains different substituents; potential for varied reactivity

This table illustrates how the unique difluoropentyl side chain and biphenylic structure contribute to the compound's distinct properties and potential applications in pharmaceuticals and materials science.

Antiviral Evaluation

Research on similar biphenylic compounds has demonstrated antiviral activity against various pathogens. For example, certain derivatives have shown significant potency against hepatitis C virus (HCV), indicating that structural modifications can lead to enhanced biological activity. Although specific studies on this compound are still needed, these findings suggest a promising avenue for exploration in antiviral drug development .

Pharmacokinetics

Pharmacokinetic studies on related compounds have revealed insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. Notably, compounds with biphenylic structures often exhibit favorable solubility and permeability characteristics. Understanding these profiles can guide the optimization of this compound for therapeutic use .

Q & A

Q. What are the recommended methods for synthesizing 4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4'-propyl-1,1'-biphenyl, and what analytical techniques validate its purity?

Methodological Answer: The synthesis typically involves Sonogashira cross-coupling reactions between halogenated biphenyl precursors and terminal alkynes. For example:

  • Step 1: Prepare 2,6-difluoro-4-pentylbromobenzene as the halogenated aryl component.
  • Step 2: React with 4-propylphenylacetylene under palladium/copper catalysis (e.g., Pd(PPh₃)₄/CuI) in an inert solvent (THF or DMF) at 60–80°C for 12–24 hours .
  • Validation: Post-synthesis purity is confirmed via gas chromatography-mass spectrometry (GC-MS) (retention time comparison) and HPLC-UV (peak integration ≥98% purity). NIST-standardized libraries are critical for spectral matching .

Table 1: Example Reaction Conditions and Yields

Catalyst SystemSolventTemperature (°C)Yield (%)Purity (HPLC-UV)
Pd(PPh₃)₄/CuITHF708298.5
PdCl₂(PPh₃)₂/CuIDMF807597.8

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Assign peaks for aromatic protons (δ 6.8–7.4 ppm), alkynyl protons (δ 2.5–3.0 ppm), and alkyl chains (δ 0.8–1.6 ppm). Fluorine substituents induce deshielding in adjacent protons .
    • ¹⁹F NMR: Distinct signals for 2,6-difluoro groups (δ -110 to -120 ppm) confirm substitution patterns .
  • X-ray Crystallography: Single-crystal diffraction resolves bond lengths (e.g., C≡C ~1.20 Å) and dihedral angles between biphenyl rings (typically 30–45° due to steric hindrance) .

Advanced Research Questions

Q. How do researchers design experiments to assess the compound’s stability under varying environmental conditions?

Methodological Answer: Stability studies follow OECD Guidelines for Testing Chemicals (e.g., hydrolysis, photolysis, thermal degradation):

  • Hydrolytic Stability: Incubate the compound in buffers (pH 4.0, 7.0, 9.0) at 50°C for 48 hours. Monitor degradation via LC-MS/MS to identify hydrolytic byproducts (e.g., cleavage of ethynyl bonds) .
  • Photolytic Stability: Expose to UV light (λ = 254–365 nm) in a photoreactor. Quantify degradation kinetics using UV-Vis spectroscopy (absorbance loss at λ_max ~280 nm) .
  • Thermal Stability: Conduct thermogravimetric analysis (TGA) under nitrogen to determine decomposition onset temperatures (typically >200°C for biphenyl derivatives) .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, log P) across different studies?

Methodological Answer: Contradictions arise from methodological variability. Resolution involves:

  • Systematic Replication: Reproduce experiments using standardized protocols (e.g., OECD-compliant shake-flask method for log P determination) .
  • Meta-Analysis: Aggregate data from peer-reviewed studies (e.g., PubChem, NIST) and apply statistical weighting to account for outliers .
  • Quantum Mechanical Calculations: Use DFT (Density Functional Theory) to predict log P and compare with empirical data. For example, compute solvation free energies in water/octanol systems .

Table 2: Reported vs. Calculated log P Values

StudyExperimental log PDFT-Calculated log PDeviation
PubChem5.25.1-0.1
NIST5.45.3-0.1

Q. What computational approaches model the electronic properties and reactivity of this compound?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis: DFT calculations (e.g., B3LYP/6-31G*) reveal HOMO-LUMO gaps (~3.5 eV), indicating moderate reactivity toward electrophiles. The ethynyl group acts as an electron-withdrawing moiety, polarizing the biphenyl system .
  • Molecular Dynamics (MD) Simulations: Simulate interactions with lipid bilayers to predict membrane permeability (relevant for biological studies). Force fields like CHARMM or AMBER parameterize fluorine and alkyl chains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4'-propyl-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4'-propyl-1,1'-biphenyl

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